Spiropiperidine 1, also known as 1'H-Spiro[piperidine-4,4'-quinolin]-2'(3'H)-one, is a compound that belongs to the class of spirocyclic piperidines. These compounds are characterized by their unique bicyclic structure, which includes a piperidine ring fused to another cyclic moiety. The compound has garnered attention for its potential therapeutic applications, particularly as an antagonist for the nociceptin receptor (ORL-1), which is implicated in various neurological processes and pain modulation .
The primary source of information regarding Spiropiperidine 1 includes patent literature and recent scientific publications that detail its synthesis, properties, and applications. Notably, a patent filed in 2010 describes the synthesis methods and therapeutic uses of spiropiperidine compounds as ORL-1 receptor antagonists . Additional studies have explored the structural characteristics and synthesis techniques of piperidine derivatives, emphasizing the advancements in this field .
Spiropiperidine 1 is classified under organic compounds, specifically within the category of heterocyclic compounds due to its nitrogen-containing ring structure. It falls under the subclass of piperidines, which are saturated six-membered rings containing one nitrogen atom. The compound can also be categorized as a spiro compound due to its unique bicyclic structure formed by the fusion of two rings at a single atom.
The synthesis of Spiropiperidine 1 can be achieved through various methodologies, including multi-step synthetic routes that involve the formation of piperidine derivatives via cyclization reactions. Recent advancements have introduced one-pot reactions that combine several steps into a single process, significantly improving efficiency and yield.
One notable method involves the use of nano γ-alumina supported antimony(V) chloride as a catalyst for synthesizing bis-spiro piperidines. This method utilizes ultrasonic irradiation at room temperature to facilitate the reaction between amines, formaldehyde, and dimedone . The reaction conditions are optimized to achieve high yields while maintaining eco-friendliness.
Another approach discussed in recent literature includes a hydrogenation process where substituted pyridines undergo reduction to form piperidines. This method emphasizes the importance of catalyst choice and reaction conditions in achieving desired outcomes .
The molecular structure of Spiropiperidine 1 features a spiro configuration with a piperidine ring fused to a quinoline moiety. The compound's molecular formula is , with a molecular weight of approximately 216.28 g/mol.
The InChI key for Spiropiperidine 1 is FXDRAWOUSLBHGT-UHFFFAOYSA-N, which provides a unique identifier for chemical databases. The compound exhibits specific physical properties such as a melting point around 300 °C and boiling point data indicating stability at high temperatures .
Spiropiperidine 1 can participate in various chemical reactions typical for piperidine derivatives, including nucleophilic substitutions and cyclization reactions. Its structural features allow it to act as both an electrophile and nucleophile depending on the reaction conditions.
The reactions involving Spiropiperidine 1 often utilize catalysts to enhance reactivity and selectivity. For instance, in the synthesis of bis-spiro piperidines, the presence of Lewis acids like antimony(V) chloride has been shown to significantly accelerate reaction rates while improving yields .
As an ORL-1 receptor antagonist, Spiropiperidine 1 interacts with nociceptin receptors in the central nervous system. The mechanism involves binding to these receptors and inhibiting their activity, which can modulate pain perception and other physiological responses associated with nociceptin signaling.
Research indicates that compounds like Spiropiperidine 1 may exhibit varying degrees of antagonistic activity depending on their structural modifications. This activity is crucial for developing new analgesic therapies targeting nociceptin pathways .
Spiropiperidine 1 exhibits typical chemical reactivity associated with heterocycles containing nitrogen. It can undergo hydrogenation reactions under specific conditions, leading to various functionalized derivatives suitable for further applications.
Spiropiperidine 1 has potential applications in medicinal chemistry as an ORL-1 receptor antagonist. Its structural properties make it suitable for developing novel analgesics aimed at treating pain disorders without the side effects commonly associated with traditional opioids. Furthermore, ongoing research into its derivatives may uncover additional therapeutic uses in neurology and psychiatry .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0